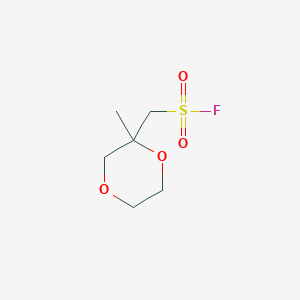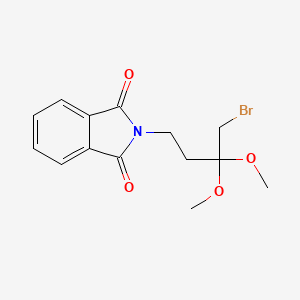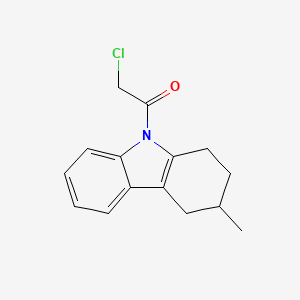
2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
While the specific compound "2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone" is not directly mentioned in the provided papers, we can infer from the related literature that compounds with similar structures are of significant interest due to their potential applications in various fields such as agriculture and pharmaceuticals. These compounds often contain chloro-substituted ethanone groups and are synthesized through various methods, including nucleophilic substitution and condensation reactions.
Synthesis Analysis
The synthesis of chloro-substituted ethanones typically involves nucleophilic substitution reactions. For example, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is achieved through the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole, resulting in a key intermediate for the agricultural fungicide prothioconazole . The optimization of reaction conditions such as time, temperature, and reagent ratios is crucial for achieving high yields and purity, as demonstrated by the 93% yield and 99% purity obtained in the study .
Molecular Structure Analysis
The molecular structure of chloro-substituted ethanones is typically confirmed using various spectroscopic techniques. For instance, the structure of 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone was established based on IR, 1H-NMR, 13C-NMR, and mass spectral data . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the ethanone core.
Chemical Reactions Analysis
Chloro-substituted ethanones can undergo a variety of chemical reactions. The reactivity of such compounds with electrophiles has been studied, revealing that the exocyclic methylene (enamine) carbon atom is a major site of electrophilic attack . Additionally, chloro-substituted 1-hydroxy-2-acetylideneimidazolidines can react with sodium cyanide to form nitriles, which upon oxidation, yield persistent vinyl nitroxides of interest as potential paramagnetic ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted ethanones are influenced by their molecular structure. The presence of chloro groups and other substituents affects properties such as solubility, melting point, and reactivity. The synthesis methods described in the literature often aim to optimize these properties for industrial application, ensuring that the compounds are suitable for their intended use, whether in agriculture, as fungicides, or in other chemical applications .
Scientific Research Applications
Synthesis and Pharmacological Activities
- A study by Rajasekaran and Thampi (2005) demonstrated the synthesis of various derivatives of substituted tetrazolylalkanones, including those related to the chemical , for antinociceptive activities. They found that certain compounds in this series exhibited significant antinociceptive effects, indicating potential pharmacological applications (Rajasekaran & Thampi, 2005).
Optical and Photophysical Properties
- Research by Asiri et al. (2017) explored the optical and photophysical properties of a derivative compound, (2E)-1-(2,5-Dimethylfuran-3-Yl)-3-(9-Ethyl-9H-Carbazol-3-Yl)Prop-2-en-1-One (DEPO), indicating its potential as a probe or quencher in various mediums. This highlights the utility of such compounds in photophysical studies and potential applications in material sciences (Asiri et al., 2017).
Anticholinesterase Activities
- A 2014 study by Mohsen et al. synthesized different tetrazole derivatives to investigate their anticholinesterase activities. The study found that certain derivatives exhibited high anticholinesterase activity, suggesting potential uses in neurodegenerative disorders treatment (Mohsen et al., 2014).
Biocatalysis for Synthesis of Chiral Intermediates
- Miao et al. (2019) described the biocatalytic synthesis of a chiral intermediate, (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, from a similar compound, showcasing its relevance in synthesizing enantiomerically pure pharmaceuticals (Miao et al., 2019).
Antibacterial and Antifungal Activities
- Murugesan and Selvam (2021) synthesized novel derivatives including 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone, which demonstrated pronounced antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Murugesan & Selvam, 2021).
properties
IUPAC Name |
2-chloro-1-(3-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)17(14)15(18)9-16/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSHOQZAOPEZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

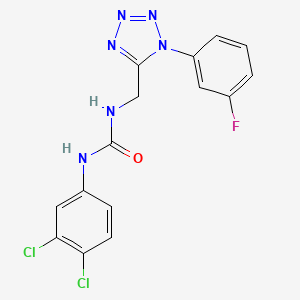
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)

![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)
![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)
![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)
![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)
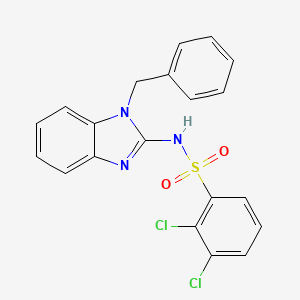

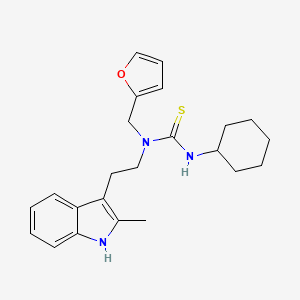
![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529392.png)

